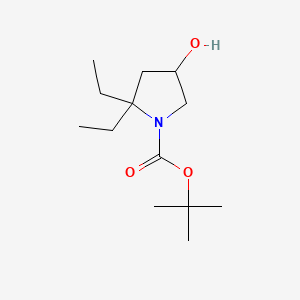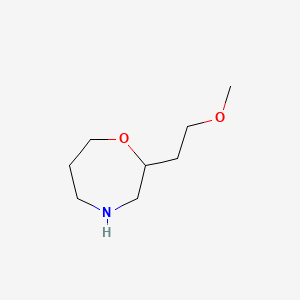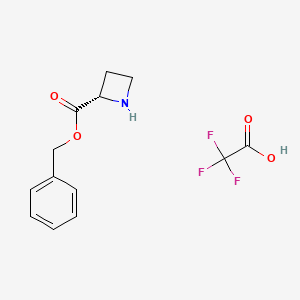
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C8H8F3NO2S It is characterized by the presence of a trifluoroethyl group attached to a benzene ring, which is further connected to a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonyl chloride with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a base such as triethylamine, which helps in neutralizing the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around room temperature to slightly elevated temperatures to ensure the completion of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while oxidation and reduction can modify the functional groups attached to the benzene ring .
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The sulfonamide group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. These interactions are crucial for its biological and pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)benzenesulphonamide: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonate: Similar but with a sulfonate group instead of a sulfonamide group.
Uniqueness
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H8F3NO2S |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
4-(2,2,2-trifluoroethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO2S/c9-8(10,11)5-6-1-3-7(4-2-6)15(12,13)14/h1-4H,5H2,(H2,12,13,14) |
Clave InChI |
UNKSGTOYOMEYSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







